Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction†

Organic Chemistry Frontiers Pub Date: 2023-09-23 DOI: 10.1039/D3QO01362F

Abstract

Spiro β-lactams are important scaffolds in many bioactive compounds and natural products. The development of new synthetic methods for the formation of structurally diversified chiral spiro β-lactams is highly important for the discovery of novel bioactive structures. In this work, a copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction of ketone-tethered propiolamides and nitrones is developed and a set of novel chiral spiro β-lactams with three contiguous stereogenic centers was achieved in satisfactory yields with high diastereo- and enantioselectivity. Control experiments suggested that a retro-aldol/aldol equilibrium process of the spirobilactam products is critical for the acquisition of high diastereoselectivity.

Graphical abstract: Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction
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